4-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrazole ring, followed by the introduction of the oxan-4-yl group and the thiadiazole moiety. The final step usually involves the formation of the carboxamide group.
Formation of Pyrazole Ring: This step often involves the reaction of hydrazine with a diketone under acidic conditions.
Introduction of Oxan-4-yl Group: This can be achieved through a nucleophilic substitution reaction, where the oxan-4-yl group is introduced using an appropriate alkylating agent.
Formation of Thiadiazole Moiety: This step typically involves the cyclization of a thiosemicarbazide derivative under oxidative conditions.
Formation of Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may confer specific biological activity.
Industry: The compound may have applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2,3-thiadiazole-5-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by modulating the activity of these targets. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(oxan-4-yl)methanamine: This compound shares the oxan-4-yl group but lacks the pyrazole and thiadiazole moieties.
1,2,4-triazolo[4,3-a]quinoxaline: This compound features a triazole ring fused to a quinoxaline ring, similar to the thiadiazole moiety in the target compound.
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole moiety but differ in other structural features.
Uniqueness
4-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2,3-thiadiazole-5-carboxamide is unique due to its combination of a pyrazole ring, an oxan-4-yl group, and a thiadiazole moiety. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Properties
IUPAC Name |
4-methyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-9-12(21-17-16-9)13(19)15-11-6-14-18(8-11)7-10-2-4-20-5-3-10/h6,8,10H,2-5,7H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNLHUWGNJWRGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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